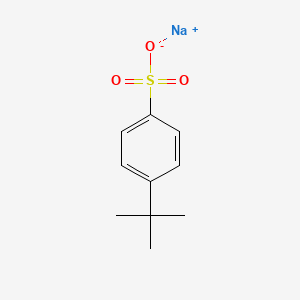
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate: is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate typically involves multiple steps. One common method includes the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to prepare 2-amino-6-methylbenzoic acid or its methyl ester.
Diazotization, Hydrolysis, and Esterification: Conducting diazotization, hydrolysis, and esterification reactions under the action of a diazotization reagent using the reduction product as a raw material and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: Using 2-hydroxy-6-methyl benzoate as a raw material, dimethyl sulfate as a methylating agent, and carrying out the methylation reaction in the presence of alkali to prepare 2-methoxy-6-methyl benzoate.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate involves its interaction with various molecular targets. The methoxy groups and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-methoxy-2-methylbenzoate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Comparison:
- Methyl 3-methoxy-2-methylbenzoate: Similar in structure but lacks the additional methoxycarbonylphenyl group, which may result in different reactivity and applications.
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar in having multiple methoxy groups but differs in the positioning and type of ester group, leading to variations in chemical behavior and potential uses .
Conclusion
Methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
74428-50-5 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
methyl 3-methoxy-2-(2-methoxy-6-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(19)23-3)15(13)16-12(18(20)24-4)8-6-10-14(16)22-2/h5-10H,1-4H3 |
InChI-Schlüssel |
AWZIUZBNCBHQTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
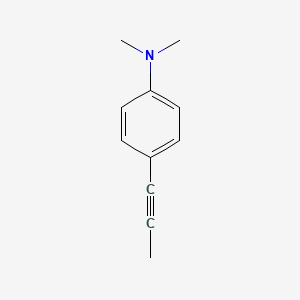
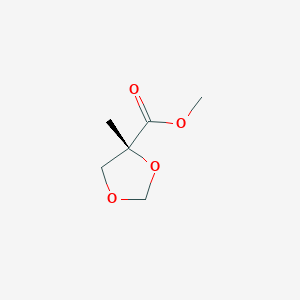
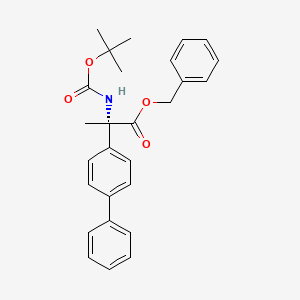
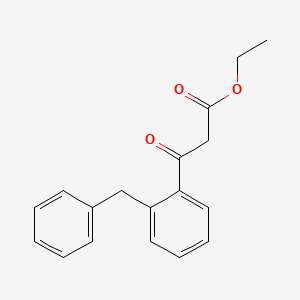

![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)




